molecular formula C12H10BiK3O14 B1667448 Bismuth subcitrate CAS No. 57644-54-9

Bismuth subcitrate

Cat. No. B1667448
CAS RN: 57644-54-9
M. Wt: 704.47 g/mol
InChI Key: ZQUAVILLCXTKTF-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth subcitrate is a bismuth salt used in combination with antibiotics and a proton pump inhibitor for the treatment of Helicobacter pylori infections . It is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2, with 3 moles of water. It contains about 25.6% (mass percent) bismuth, which is the active moiety, and 22.9% potassium .


Molecular Structure Analysis

The molecular structure of this compound is complex and not fully understood. It is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2 .


Chemical Reactions Analysis

Bismuth compounds, including this compound, are known to participate in various chemical reactions. For instance, bismuth is precipitated by hydrolysis on dilution or partial neutralization .


Physical And Chemical Properties Analysis

This compound potassium is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2, with 3 moles of water. It contains about 25.6% (mass percent) bismuth, which is the active moiety, and 22.9% potassium .

Scientific Research Applications

1. Unique Assembly in Acidic Solutions

Bismuth subcitrate (CBS) shows a remarkable change in solubility based on pH, which leads to the unique assembly of bismuth citrate dimeric units in acidic solutions. This assembly forms two-dimensional sheets and 3D polymers, indicating potential applications in materials science and pharmaceuticals (Li et al., 2003).

2. Interaction with Biological Molecules

The thiophilic nature of bismuth, including CBS, suggests that sulfur-containing biological molecules could be primary targets for bismuth. Studies using mass spectrometry have shown a cooperative influence of thiolate ligands on the formation of bismuth complexes, which is crucial for understanding the bioactivity of bismuth in medical applications (Phillips et al., 2007).

3. Antimicrobial Synergistic Activity

CBS has been observed to exhibit synergistic activity with various antimicrobial agents against Campylobacter pyloridis, a bacterium associated with gastrointestinal disorders. This synergistic effect is especially notable with certain quinolone antibiotics, emphasizing the potential for CBS in combined antibiotic therapies (Van Caekenberghe & Breyssens, 1987).

4. Potential in Photonic Materials

The diverse oxidation states of bismuth, such as those in CBS, allow it to act as optically active centers in various host materials. This feature has led to significant research interest in bismuth-activated photonic materials, with applications in telecommunications, biomedicine, and lighting technologies (Sun, Zhou, & Qiu, 2014).

5. Impact on Cellular Mechanisms

Research indicates that CBS can affect cellular mechanisms, such as inhibiting alcohol dehydrogenase. The interaction of CBS with this enzyme reveals that bismuth can inhibit enzyme activity, possibly by interfering with zinc sites. This insight is crucial for understanding the action mechanism of bismuth-based drugs (Jin et al., 2004).

6. Application in Animal Health

Studies have explored the use of CBS in reducing Campylobacter colonization in chickens. While theeffects were inconsistent, there is potential for CBS in managing gastrointestinal pathogens in poultry, which could have implications for food safety and animal health (Farnell et al., 2006).

Mechanism of Action

Target of Action

Bismuth subcitrate primarily targets the gastric mucosa and the bacterium Helicobacter pylori . The compound’s action on the gastric mucosa helps in the treatment of gastroduodenal disorders .

Mode of Action

It is believed to affect the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms . It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity .

Biochemical Pathways

This compound is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms . The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori .

Pharmacokinetics

This compound is orally absorbed and distributed throughout the entire body . Bismuth is highly bound to plasma proteins (>90%). The elimination half-life of bismuth is approximately 5 days in both blood and urine . Elimination of bismuth is primarily through urinary and fecal excretion . The average urinary elimination of bismuth is 2.6% per day in the first two weeks after discontinuation, suggesting tissue accumulation and slow elimination .

Result of Action

The result of this compound’s action is the effective treatment of gastroduodenal disorders, including peptic ulcer and gastro-oesophageal reflux disease (GORD) . It is also used in combination with other drugs to treat Helicobacter pylori infection .

Action Environment

Research is ongoing to develop new bismuth compounds and approaches to overcome this challenge . Environmental factors such as pH and the presence of other substances can influence the action, efficacy, and stability of this compound .

properties

IUPAC Name

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUAVILLCXTKTF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BiK3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57644-54-9
Record name Bismuth subcitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISMUTH SUBCITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth subcitrate
Reactant of Route 2
Bismuth subcitrate
Reactant of Route 3
Bismuth subcitrate
Reactant of Route 4
Bismuth subcitrate
Reactant of Route 5
Bismuth subcitrate
Reactant of Route 6
Bismuth subcitrate

Q & A

Q1: How does bismuth subcitrate exert its therapeutic effect in the gastrointestinal tract?

A1: While the exact mechanism of action is not fully understood, this compound appears to have multiple effects in the gastrointestinal tract. It possesses bactericidal activity against Helicobacter pylori, likely due to its ability to accumulate in the gastric mucus and disrupt bacterial enzyme activity. [, , ] Additionally, it exhibits gastroprotective properties, potentially through stimulating prostaglandin synthesis, enhancing mucosal bicarbonate secretion, and promoting epithelial cell proliferation. [, , , , ]

Q2: Does Helicobacter pylori infection impact this compound's activity?

A2: Yes, research indicates that Helicobacter pylori infection can reduce the ability of gastric mucus to concentrate this compound. This reduction may limit the attainment of optimal concentrations necessary for bactericidal activity. []

Q3: How does this compound interact with the gastric mucosa at the cellular level?

A3: Following oral administration, this compound can penetrate the gastric mucus layer and enter mucosal cells. Electron microscopy studies show bismuth accumulation within the mucus, intercellular spaces, and intracellularly, particularly in the upper parts of gastric pits. [] This uptake and subcellular localization likely contribute to its therapeutic effects.

Q4: What is the molecular formula and weight of this compound?

A4: The exact molecular formula of this compound, also known as colloidal this compound (CBS), is complex and not fully defined due to its colloidal nature. It is a citrate salt of bismuth, with a variable composition of bismuth and citrate ions.

Q5: Is there spectroscopic data available for this compound?

A5: While spectroscopic data is limited due to the complexity of the compound, techniques like atomic absorption spectrophotometry are used to measure bismuth concentrations in various samples, including mucus and blood. [, ]

Q6: How does the stability of this compound vary under different conditions?

A6: The stability of this compound can be influenced by factors like pH and storage conditions. Research suggests that its solubility, and thus potentially its stability, varies with pH, being least soluble in the pH range of 1.1 to 3.25. []

Q7: Does this compound exhibit any catalytic properties?

A7: While not typically known for its catalytic properties, recent research suggests that this compound may exert allosteric inhibitory effects on the 3CL protease of coronaviruses. [] This finding highlights its potential for antiviral drug development.

Q8: Have computational methods been used to study this compound?

A8: Yes, molecular dynamics (MD) simulations have been employed to investigate the interaction of this compound with biological targets, particularly the SARS-CoV-2 3CL protease. These simulations provide insights into the molecular mechanisms underlying its potential antiviral activity. []

Q9: What are the common formulations of this compound?

A9: this compound is commonly formulated as tablets or capsules for oral administration. [, , , ]

Q10: How is this compound absorbed, distributed, metabolized, and excreted?

A10: While primarily considered a topical agent within the gastrointestinal tract, this compound does undergo some absorption. [] Following absorption, bismuth is distributed to various tissues, with a tendency to accumulate in the kidneys and liver. Excretion primarily occurs through the kidneys. [, ]

Q11: How do blood bismuth levels change during and after this compound treatment?

A11: Blood bismuth levels fluctuate depending on the dose and duration of this compound administration. During treatment, blood levels rise and then gradually decline after treatment cessation. [, ]

Q12: What are the common in vitro and in vivo models used to study this compound?

A12: In vitro studies often utilize isolated gastric and duodenal mucosal tissues from various species, including rats and amphibians, to investigate this compound's effects on bicarbonate secretion and prostaglandin production. [, ] In vivo studies frequently employ rodent models to assess its impact on gastric lesions induced by agents like ethanol. [, , ]

Q13: Is there evidence supporting the efficacy of this compound in treating peptic ulcer disease?

A13: Yes, multiple clinical trials have demonstrated the efficacy of this compound in promoting duodenal ulcer healing, particularly when combined with antibiotics. [, , , , ] Furthermore, some studies suggest it may offer a lower relapse rate compared to H2 receptor antagonists. []

Q14: Are there known mechanisms of resistance to this compound in Helicobacter pylori?

A14: While resistance to this compound alone is relatively uncommon, it can occur. [] The mechanisms are not fully elucidated but may involve reduced uptake or increased efflux of bismuth from bacterial cells.

Q15: What are the potential toxic effects associated with this compound?

A15: While generally considered safe at therapeutic doses, high doses or prolonged use of this compound can lead to bismuth toxicity. [, , ] This toxicity can manifest as neurological symptoms (bismuth encephalopathy) or kidney damage (nephrotoxicity).

Q16: Are there specific drug delivery strategies employed to enhance this compound's efficacy?

A16: While current formulations primarily rely on oral administration, research explores alternative delivery methods. One study investigates the potential of using lichens to mitigate the genotoxicity of this compound, suggesting a possible avenue for targeted delivery and reduced side effects. []

Q17: Are there specific biomarkers used to monitor this compound treatment response?

A17: Besides endoscopic evaluation of ulcer healing, serum IgG levels against Helicobacter pylori have been used as a marker of infection and treatment success in patients with non-ulcer dyspepsia treated with this compound. []

Q18: Which analytical techniques are commonly employed for this compound analysis?

A18: Atomic absorption spectrophotometry is frequently used to measure bismuth concentrations in various samples. [, ] Additionally, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the simultaneous estimation of this compound, tetracycline, and metronidazole in pharmaceutical dosage forms. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.